Cas no 1036572-09-4 (5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine)

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine
- DB-107493
- 1036572-09-4
- AKOS009228791
- D76980
- SCHEMBL17141620
- CS-0110132
- 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine
-
- Inchi: 1S/C9H11BrN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)
- InChI Key: NGQKZQFUIGVHCA-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)NCC1CC1
Computed Properties
- Exact Mass: 226.01056g/mol
- Monoisotopic Mass: 226.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 24.9
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B112135-100mg |
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine |
1036572-09-4 | 100mg |
$ 230.00 | 2022-06-07 | ||
TRC | B112135-10mg |
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine |
1036572-09-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM554533-1g |
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine |
1036572-09-4 | 95%+ | 1g |
$929 | 2023-02-19 | |
TRC | B112135-50mg |
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine |
1036572-09-4 | 50mg |
$ 160.00 | 2022-06-07 |
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine Related Literature
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine
Research Brief on 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine (CAS: 1036572-09-4): Recent Advances and Applications
The compound 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine (CAS: 1036572-09-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the bromo-substituted pyridine ring and cyclopropylmethylamine moiety, make it a promising scaffold for the development of novel bioactive molecules.
Recent studies have explored the synthetic routes to 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine, with an emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined two-step synthesis involving the bromination of 2-aminopyridine followed by N-alkylation with cyclopropylmethyl bromide. This method achieved a yield of 78% and high purity (>98%), making it suitable for large-scale production. The compound's stability under various conditions has also been investigated, with findings indicating robust stability in acidic and neutral environments but susceptibility to degradation under strong basic conditions.
In terms of biological activity, 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine has shown promising results as a kinase inhibitor. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported its potent inhibitory activity against JAK2 kinase, with an IC50 value of 12 nM. This suggests potential applications in treating myeloproliferative disorders and autoimmune diseases. Additionally, molecular docking studies revealed that the bromine atom forms critical halogen bonds with the kinase's hinge region, while the cyclopropylmethyl group enhances binding affinity through hydrophobic interactions.
Further research has explored the compound's potential in central nervous system (CNS) drug development. A 2023 preclinical study demonstrated its ability to cross the blood-brain barrier (BBB) with a brain-to-plasma ratio of 0.85, attributed to its moderate lipophilicity (LogP = 2.3) and molecular weight (227.1 g/mol). These properties make it a valuable lead compound for developing neuroactive agents, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's.
Recent advancements also include the development of 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine derivatives with enhanced pharmacological properties. Structure-activity relationship (SAR) studies published in European Journal of Medicinal Chemistry (2024) identified that modifications at the 4-position of the pyridine ring significantly improved selectivity for specific kinase isoforms. These findings open new avenues for designing targeted therapies with reduced off-target effects.
In conclusion, 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine represents a versatile scaffold with multiple therapeutic applications. Ongoing research continues to uncover its potential in kinase inhibition, CNS drug development, and beyond. Future directions may include comprehensive toxicology studies and clinical translation of the most promising derivatives. The compound's unique chemical properties and demonstrated biological activities position it as an important focus area in contemporary medicinal chemistry research.
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